(1S,5R)-6-[(2-butyl-4-chloro-1H-imidazol-5-yl)methyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane
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Overview
Description
(1S,5R)-6-[(2-butyl-4-chloro-1H-imidazol-5-yl)methyl]-3-methyl-3,6-diazabicyclo[322]nonane is a complex organic compound featuring a bicyclic structure with diazabicyclo and imidazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6-[(2-butyl-4-chloro-1H-imidazol-5-yl)methyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and an appropriate aldehyde.
Introduction of the butyl and chloro substituents: This step involves selective alkylation and chlorination reactions.
Construction of the diazabicyclo[3.2.2]nonane core: This is typically done through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6-[(2-butyl-4-chloro-1H-imidazol-5-yl)methyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and alkoxides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(1S,5R)-6-[(2-butyl-4-chloro-1H-imidazol-5-yl)methyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may have therapeutic potential due to its unique structure and functional groups.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1S,5R)-6-[(2-butyl-4-chloro-1H-imidazol-5-yl)methyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar chlorine substituents and can undergo similar chemical reactions.
tert-Butyl carbamate: This compound shares some structural similarities and can be used in similar synthetic applications.
Uniqueness
What sets (1S,5R)-6-[(2-butyl-4-chloro-1H-imidazol-5-yl)methyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane apart is its unique bicyclic structure and the presence of both diazabicyclo and imidazolyl groups. This combination of features provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1S,5R)-6-[(2-butyl-4-chloro-1H-imidazol-5-yl)methyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27ClN4/c1-3-4-5-15-18-14(16(17)19-15)11-21-9-12-6-7-13(21)10-20(2)8-12/h12-13H,3-11H2,1-2H3,(H,18,19)/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTBQTQGCOLJBW-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1)CN2CC3CCC2CN(C3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC(=C(N1)CN2C[C@H]3CC[C@@H]2CN(C3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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